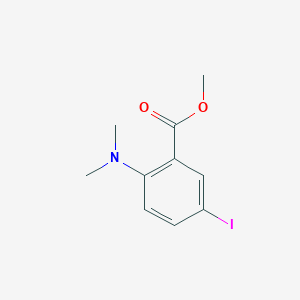

Methyl 2-(dimethylamino)-5-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1131605-35-0 |

|---|---|

Molecular Formula |

C10H12INO2 |

Molecular Weight |

305.11 g/mol |

IUPAC Name |

methyl 2-(dimethylamino)-5-iodobenzoate |

InChI |

InChI=1S/C10H12INO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 |

InChI Key |

AFXGJAMDJQFUJL-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C=C(C=C1)I)C(=O)OC |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)I)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Dimethylamino 5 Iodobenzoate

Precursor Synthesis and Starting Material Derivatization

The synthesis of Methyl 2-(dimethylamino)-5-iodobenzoate typically begins with readily available precursors that are subsequently modified. A common starting point is methyl 2-aminobenzoate (B8764639) (methyl anthranilate). This compound can be prepared from phthalic anhydride (B1165640) and ammonia (B1221849) water, followed by reaction with methanol (B129727) and a hypochlorite (B82951) solution. google.com Another key precursor is 2-aminobenzoate, which can undergo N-methylation to form methyl 2-(dimethylamino)benzoate. The methylation of the amino group is a critical step, often achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com

Alternatively, the synthesis can commence from 2-amino-5-iodobenzoic acid, also known as 5-iodoanthranilic acid. This intermediate can be synthesized by the direct iodination of anthranilic acid using iodine monochloride in a hydrochloric acid solution, a reaction that yields the product in high purity. orgsyn.org Subsequent N-methylation and esterification would then lead to the final product.

Another viable precursor is 2-(dimethylamino)benzoic acid. The synthesis of related arylcopper compounds, such as 2-[(dimethylamino)methyl]phenylcopper, has been described, indicating the accessibility of N,N-disubstituted aminobenzoic acid structures. uu.nl

Targeted Iodination Strategies

The introduction of the iodine atom at the 5-position of the benzene (B151609) ring is a pivotal step that relies on the principles of electrophilic aromatic substitution. The dimethylamino group is a strong activating group and is ortho-, para-directing. Due to steric hindrance from the adjacent ester group, the incoming electrophile (an iodinating agent) is directed predominantly to the para-position (C5).

Electrophilic Iodination Approaches

Several electrophilic iodination reagents are effective for activated aromatic systems.

N-Iodosuccinimide (NIS) : NIS is a mild and efficient iodinating agent, often used with an acid catalyst like trifluoroacetic acid or p-toluenesulfonic acid for the regioselective iodination of activated aromatic compounds. organic-chemistry.orgelsevierpure.com Its use in hexafluoroisopropanol as a solvent has also been shown to be effective for a broad range of arenes. organic-chemistry.org

Iodine with an Oxidizing Agent : A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent. Oxidants such as nitric acid, hydrogen peroxide, or potassium persulfate can be employed. babafaridgroup.edu.inepo.org For instance, the iodination of o-nitroaniline has been successfully carried out using iodine and hydrogen peroxide in a polar solvent with sulfuric acid. google.com Similarly, 2-methylbenzoic acid can be iodinated using iodine and potassium persulfate in a mixed acid solvent. epo.org These methods generate a more potent electrophilic iodine species in situ.

Iodine Monochloride (ICl) : As a polarized interhalogen compound, ICl is a ready source of electrophilic iodine ("I+"). It has been effectively used for the iodination of anthranilic acid to produce 5-iodoanthranilic acid. orgsyn.org

Regioselective Functionalization Techniques

The regioselectivity of the iodination is primarily governed by the directing effect of the 2-(dimethylamino) group. As an electron-donating group, it activates the aromatic ring towards electrophilic attack, particularly at the positions ortho and para to it. The para-position (C5) is electronically favored and sterically accessible, leading to the desired 5-iodo isomer as the major product. The choice of solvent and catalyst can further enhance this selectivity. For example, organocatalytic methods using thiourea (B124793) catalysts with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source have demonstrated high regioselectivity in the iodination of activated aromatic compounds. organic-chemistry.org The use of silver salts, such as Ag₂SO₄, in conjunction with iodine can also control regioselectivity in the iodination of substituted anilines and anisoles. uky.edu

Esterification and Amine Functionalization Procedures

The final steps of the synthesis involve ensuring both the ester and the dimethylamino groups are in place.

If the synthesis starts with the iodination of methyl 2-(dimethylamino)benzoate, the ester and amine functionalities are already present.

However, if the synthesis proceeds via 2-(dimethylamino)-5-iodobenzoic acid, a final esterification step is required. This is typically achieved through a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. This reaction is generally heated to drive the equilibrium towards the ester product. A procedure for the esterification of the related 2-iodobenzoic acid involves heating with methanol and sulfuric acid at 80°C, achieving a high yield. chemicalbook.com Modern methods for esterification also include the use of dehydrating agents or specialized catalysts to facilitate the reaction under milder conditions. organic-chemistry.orgiajpr.com

Conversely, if the precursor is methyl 2-amino-5-iodobenzoate, the final step would be the dimethylation of the amino group. This can be accomplished by reacting the amine with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base to neutralize the acid byproduct. google.com

Modern Convergent and Divergent Synthetic Routes

Modern synthetic strategies often employ convergent or divergent approaches to improve efficiency.

A convergent synthesis for this compound could involve preparing two key fragments separately and then combining them in a late-stage coupling reaction. For instance, 2-(dimethylamino)benzoic acid could be synthesized and coupled with an iodinated aromatic partner, although direct iodination is more straightforward for this specific target.

A divergent approach would start from a common intermediate that can be modified to produce a library of related compounds. For example, starting with methyl 2-amino-5-iodobenzoate, one could introduce various alkyl groups onto the nitrogen atom, not just methyl groups, to create a range of N-substituted 5-iodoanthranilate esters. This intermediate is valuable as it can be used to synthesize a variety of molecules, including pharmaceuticals like 2-chloro-5-iodobenzoic acid through a Sandmeyer reaction sequence. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of iodinating agent, catalyst, solvent, reaction temperature, and time.

For the iodination step , a screening of different iodine sources (e.g., NIS, I₂/oxidant) and catalysts can identify the most effective combination. The table below shows results for the iodination of analogous activated aromatic compounds, which can serve as a starting point for optimization.

Table 1: Iodination of Activated Aromatic Compounds

| Starting Material | Iodinating Agent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitroaniline | I₂/HNO₃ | Acetic Acid | 2-Iodo-4-nitroaniline | 89% | babafaridgroup.edu.in |

| Vanillin | I₂/HNO₃ | Acetic Acid | 5-Iodovanillin | 80% | babafaridgroup.edu.in |

| o-Methylbenzoic acid | Iodine/Potassium persulfate | Acetic acid/water | 2-Methyl-5-iodobenzoic acid | >99.5% purity after recrystallization | epo.org |

For the esterification step , if required, optimization involves selecting the appropriate acid catalyst and controlling the removal of water to drive the reaction to completion. The use of solid acid catalysts is a modern, greener alternative to traditional mineral acids. organic-chemistry.org

Purification of the final product and intermediates is also a critical consideration. Recrystallization is a common technique for purifying solid products like substituted benzoic acids, often using mixed solvent systems like acetic acid/water to achieve high purity. epo.orggoogle.com

Reactivity Profiles and Transformational Chemistry of Methyl 2 Dimethylamino 5 Iodobenzoate

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic species. organic-chemistry.orgwikipedia.org In the case of Methyl 2-(dimethylamino)-5-iodobenzoate, the carbon-iodine bond is the primary site for this transformation due to its lower bond strength compared to carbon-bromine or carbon-chlorine bonds. wikipedia.org This reaction typically involves treatment with organolithium or Grignard reagents at low temperatures.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Species)

The conversion of this compound into an organometallic reagent can be achieved using common reagents like n-butyllithium, sec-butyllithium, or by forming a Grignard reagent with magnesium metal.

Organolithium Species: The reaction with an organolithium reagent, such as n-butyllithium, is typically very fast, even at low temperatures (-78 °C or lower), to prevent side reactions. ias.ac.in The exchange produces the corresponding aryllithium species and iodo-alkane. The ortho-dimethylamino group can act as a directed metalation group, potentially influencing the stability and reactivity of the resulting organolithium compound.

Grignard Reagents: Formation of the Grignard reagent involves the reaction of the aryl iodide with magnesium metal, usually in an ether solvent like THF or diethyl ether. latech.edu While the direct reaction with magnesium can sometimes be sluggish, iodine-magnesium exchange reactions using reagents like isopropylmagnesium chloride are often more efficient and occur under milder conditions. science.govuni-muenchen.de An example of a halogen-metal exchange on a similar compound, methyl 2-iodobenzoate (B1229623), with isopropylmagnesium chloride at 0°C has been reported to successfully form the corresponding Grignard reagent. science.gov

Table 1: Conditions for Halogen-Metal Exchange

| Reagent Type | Typical Reagents | Solvent | Temperature (°C) | Resulting Species |

|---|---|---|---|---|

| Organolithium | n-Butyllithium, s-Butyllithium | THF, Diethyl ether | -78 to -100 | Aryllithium |

| Grignard | Mg(0), i-PrMgCl | THF, Diethyl ether | 0 to 25 | Arylmagnesium halide |

Compatibility with Ester and Amine Functionalities

A significant challenge in performing halogen-metal exchange on this compound is the presence of the methyl ester and dimethylamino groups.

Amine Functionality: Tertiary amines, like the dimethylamino group, are generally non-reactive towards organolithium and Grignard reagents as they lack acidic protons. quora.com Therefore, this group is expected to be compatible with the conditions required for the halogen-metal exchange.

Ester Functionality: Esters are highly electrophilic and readily react with both organolithium and Grignard reagents. masterorganicchemistry.comcommonorganicchemistry.com This reaction typically involves a double addition to form a tertiary alcohol. chemistrysteps.com However, by conducting the halogen-metal exchange at very low temperatures (e.g., -100 °C), it is often possible to form the organometallic species chemoselectively. researchgate.net The newly formed aryllithium or arylmagnesium reagent is generally stable at these low temperatures, allowing it to be trapped by an external electrophile before it can react intramolecularly or with another molecule of the starting ester.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of C-C bonds. The reactivity order for aryl halides in these couplings is typically I > Br > OTf >> Cl. libretexts.org

Sonogashira Coupling with Alkynes

The Sonogashira coupling is a reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is a reliable method for forming C(sp²)-C(sp) bonds. This compound is expected to readily participate in Sonogashira couplings.

Research on similar substrates, such as alkyl 2-iodobenzoates, has shown successful copper-catalyzed Sonogashira reactions with terminal alkynes. researchgate.net The standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which often also serves as the solvent. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling

| Catalyst System | Alkyne Partner | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Phenylacetylene | Triethylamine | Triethylamine | Room Temp. to 80°C |

| PdCl₂(PPh₃)₂ / CuI | 1-Octyne | Diisopropylamine | THF / Amine | Room Temp. to 60°C |

| Pd(OAc)₂ / PPh₃ (Copper-free) | Trimethylsilylacetylene | Piperidine | DMF | 100°C |

Other Aryl Halide Coupling Reactions (e.g., Suzuki, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org It is widely used for the synthesis of biaryls. This compound would be an excellent candidate for this reaction. The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or sodium carbonate, to facilitate the transmetalation step. nih.govnih.gov Various palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base. nih.gov The regioselectivity of the alkene insertion can sometimes be influenced by the steric and electronic properties of the substrates and ligands used. libretexts.org Studies on ortho-aminoaryl iodides have demonstrated their successful application in Heck reactions, suggesting that this compound would undergo similar transformations to yield substituted cinnamoyl derivatives or other vinylated products. researchgate.net

Table 3: General Conditions for Suzuki and Heck Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, Water |

| Heck | Styrene, Ethyl acrylate | Pd(OAc)₂ | Triethylamine, K₂CO₃ | DMF, Acetonitrile |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

In the case of this compound, the substituents are not optimally positioned to activate the ring for a classical SₙAr reaction.

The methyl ester group is electron-withdrawing but is located meta to the iodine leaving group.

The dimethylamino group is strongly electron-donating by resonance (+M effect) but electron-withdrawing by induction (-I effect). It is also positioned meta to the iodine.

Because neither of the key functional groups is in an ortho or para position to the iodine, they cannot provide the necessary resonance stabilization for the Meisenheimer intermediate. libretexts.org The electron-donating nature of the amino group further deactivates the ring towards nucleophilic attack. Consequently, this compound is expected to be highly unreactive towards traditional SₙAr pathways under standard conditions. Alternative mechanisms, such as those proceeding through a benzyne intermediate or requiring transition metal catalysis (e.g., Ullmann condensation), would likely be necessary to achieve nucleophilic substitution on this substrate.

Electrophilic Aromatic Substitution Beyond Iodination

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the dimethylamino group. wikipedia.org This group directs incoming electrophiles primarily to the ortho and para positions. While the para position is occupied by an iodine atom, the ortho positions relative to the dimethylamino group are available for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions on this compound would need to be carefully controlled to achieve desired regioselectivity and avoid unwanted side reactions. The interplay between the activating dimethylamino group and the deactivating, though ortho,para-directing, iodo and ester groups presents a complex picture for predicting the precise outcome of these substitutions.

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(dimethylamino)-3-nitro-5-iodobenzoate, Methyl 2-(dimethylamino)-6-nitro-5-iodobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-2-(dimethylamino)-5-iodobenzoate, Methyl 6-bromo-2-(dimethylamino)-5-iodobenzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2-(dimethylamino)-3-sulfo-5-iodobenzoate, Methyl 2-(dimethylamino)-6-sulfo-5-iodobenzoate |

Transformations of the Ester Moiety

The methyl ester group is a versatile functional handle that can undergo a variety of transformations to yield other important organic functionalities.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(dimethylamino)-5-iodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred to avoid potential side reactions on the acid-sensitive dimethylamino group. The reaction typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the compound's physical and chemical properties.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH, H₂O/MeOH, then HCl | 2-(dimethylamino)-5-iodobenzoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | 2-(dimethylamino)-5-iodobenzoic acid, R-ester |

The ester group can be reduced to a primary alcohol, (2-(dimethylamino)-5-iodophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran are typically required for this transformation. The resulting alcohol can be further derivatized to introduce a wide range of functional groups. For example, it can be oxidized to an aldehyde, converted to an alkyl halide, or used in ether synthesis.

| Reaction | Reagents | Product |

| Reduction | LiAlH₄, Et₂O | (2-(dimethylamino)-5-iodophenyl)methanol |

| Oxidation (of alcohol) | PCC, CH₂Cl₂ | 2-(dimethylamino)-5-iodobenzaldehyde |

| Conversion to Alkyl Halide | PBr₃ | 1-(bromomethyl)-2-(dimethylamino)-5-iodobenzene |

Reactions Involving the Dimethylamine Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic, allowing for a range of chemical transformations.

The dimethylamino group can react with alkyl halides to form quaternary ammonium salts. This reaction, known as quaternization, involves the alkylation of the tertiary amine. The resulting quaternary ammonium salt has significantly different solubility and reactivity compared to the parent amine. For instance, reaction with methyl iodide would yield [2-(methoxycarbonyl)-4-iodophenyl]trimethylammonium iodide.

| Reagent | Product |

| Methyl Iodide (CH₃I) | [2-(methoxycarbonyl)-4-iodophenyl]trimethylammonium iodide |

| Ethyl Bromide (CH₃CH₂Br) | [2-(methoxycarbonyl)-4-iodophenyl]diethyl(methyl)ammonium bromide |

The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, can undergo further reactions.

One important reaction of tertiary amine N-oxides is the Cope elimination. Upon heating, the N-oxide can undergo a syn-elimination to form an alkene and a hydroxylamine. However, in the case of an N,N-dimethylanilino group, this specific pathway is not possible due to the lack of a beta-hydrogen on an alkyl chain. Instead, the N-oxide can participate in other transformations, such as rearrangements or reactions with other reagents. For example, treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to halogenation of the aromatic ring. nih.gov

| Reaction | Reagents | Product |

| N-Oxidation | H₂O₂ or m-CPBA | This compound N-oxide |

Applications As a Molecular Building Block and Scaffold

Construction of Complex Organic Architectures

The aryl iodide group is a key feature for building molecular complexity. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling could be employed to introduce a new aryl or vinyl group at the 5-position, significantly expanding the carbon skeleton.

Role in the Synthesis of Bioactive Molecule Precursors

While direct evidence is limited, the structural motifs present in Methyl 2-(dimethylamino)-5-iodobenzoate are found in various bioactive molecules.

The aminobenzoic acid scaffold is a common feature in medicinal chemistry. Although no specific examples detail the use of this compound in the synthesis of phosphatase inhibitors, related aminobenzoic acid derivatives are known to be precursors to a variety of kinase inhibitors. mdpi.com The dimethylamino group can influence solubility and binding interactions within a protein's active site.

The synthesis of natural products like polyketides and alkaloids often involves the assembly of substituted aromatic building blocks. An appropriately modified derivative of this compound could potentially serve as a starting fragment for the synthesis of certain classes of alkaloids or other complex natural products, although specific examples are not currently reported in the literature.

Design and Synthesis of Defined Molecular Scaffolds

The rigid benzenoid core of this compound, combined with its reactive handles, makes it a candidate for the construction of well-defined molecular scaffolds. These scaffolds can be used to present functional groups in a specific three-dimensional arrangement, a key principle in the design of new drugs and materials.

Incorporation into Polymer and Material Science Applications (e.g., as a functional monomer)

Aryl halides can be used in the synthesis of conjugated polymers through reactions like Yamamoto or Suzuki polycondensation. In principle, this compound could be used as a functional monomer. The dimethylamino group could impart specific properties, such as basicity or charge-transport capabilities, to the resulting polymer. However, the polymerization of this specific monomer has not been described in the literature.

Methodology Development in Advanced Organic Synthesis

Substituted aryl iodides are often used as model substrates in the development of new synthetic methodologies, particularly in the field of transition metal catalysis. The electronic and steric properties of this compound could make it an interesting substrate for testing the scope and limitations of new cross-coupling reactions or C-H activation strategies.

Enabling Novel Synthetic Pathways

The strategic positioning of the dimethylamino, iodo, and methyl ester groups on the benzene (B151609) ring makes this compound a versatile precursor for the synthesis of a variety of complex molecules, particularly heterocyclic systems and other substituted aromatics. The presence of the iodine atom, a readily functionalizable handle, allows for its participation in a wide array of cross-coupling reactions, thereby enabling the construction of intricate molecular frameworks.

One of the most powerful applications of this building block lies in its use in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the iodine substituent of this compound can readily undergo reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 1131605-35-0 | researchgate.netrsc.org |

| Molecular Formula | C10H12INO2 | researchgate.netrsc.org |

| Molecular Weight | 305.11 g/mol | researchgate.net |

Research has demonstrated the utility of similar iodinated benzoate (B1203000) derivatives in such transformations. For example, methyl 2-iodobenzoate (B1229623) has been successfully employed in Sonogashira coupling reactions with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to generate substituted alkynyl benzoates. rsc.org This methodology can be extrapolated to this compound, where the resulting product would bear the dimethylamino group, a common pharmacophore in many biologically active molecules.

Furthermore, the Buchwald-Hartwig amination offers a direct route to introduce new nitrogen-based functionalities. By reacting this compound with a variety of primary or secondary amines in the presence of a suitable palladium catalyst and a base, a diverse library of 5-amino-substituted 2-(dimethylamino)benzoates can be synthesized. These products can serve as intermediates for the synthesis of various nitrogen-containing heterocycles.

Strategies for Functional Group Interconversion and Transposition

The inherent functionalities of this compound also lend themselves to a range of functional group interconversion and transposition strategies, further expanding its synthetic utility.

The methyl ester group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This transformation opens up another avenue for chemical modification, such as amide bond formation through coupling with amines, or the generation of other ester derivatives.

The dimethylamino group, while generally stable, can potentially be manipulated. For instance, it can be N-oxidized to the corresponding N-oxide, which can alter the electronic properties of the aromatic ring and influence the regioselectivity of subsequent reactions.

The true power of this building block, however, lies in the interplay between its functional groups. For example, the iodo group can be replaced with a wide variety of substituents through cross-coupling reactions, as mentioned earlier. These newly introduced groups can then participate in intramolecular reactions with the other functionalities on the ring. A hypothetical example would be the Sonogashira coupling of this compound with a terminal alkyne bearing a protected alcohol. Subsequent deprotection and intramolecular cyclization could lead to the formation of novel oxygen-containing heterocyclic systems.

While specific, detailed research findings on the direct application of this compound in complex multi-step syntheses are not extensively documented in readily available literature, its structural motifs are present in various patented compounds and synthetic intermediates, suggesting its role in proprietary drug discovery and development programs. The principles of functional group compatibility and reactivity demonstrated with analogous compounds strongly support its potential as a versatile building block for the construction of novel and complex molecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. By analyzing the chemical environment of each nucleus, it is possible to deduce the complete structure of the compound.

While specific experimental spectra for this compound are not publicly available in the surveyed literature, the expected spectral features can be predicted based on the analysis of structurally similar compounds. nih.govsinfoochem.com

Proton NMR (¹H NMR) for Proton Environment Analysis

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment in the molecule.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by the electronic effects of the iodo, dimethylamino, and methyl ester substituents. The proton ortho to the ester group, the proton between the iodo and dimethylamino groups, and the proton ortho to the iodo group would each have a unique resonance.

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) of the ester would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen atom (-N(CH₃)₂) would also appear as a singlet, generally in the region of δ 2.5-3.0 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 8.0 | m | 3H |

| -OCH₃ | 3.5 - 4.0 | s | 3H |

| -N(CH₃)₂ | 2.5 - 3.0 | s | 6H |

| s = singlet, m = multiplet. This table is predictive and not based on experimental data. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would resonate at the downfield end of the spectrum, typically in the δ 165-175 ppm region.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom would be significantly influenced by the heavy atom effect, and its chemical shift would be a key identifier. The carbons attached to the dimethylamino group and the ester group would also have characteristic shifts.

Methyl Ester Carbon: The carbon of the ester's methyl group (-OCH₃) would appear in the δ 50-60 ppm range.

Dimethylamino Carbons: The two equivalent carbons of the dimethylamino group would give a single signal, typically around δ 40-50 ppm.

Below is a predictive table for the ¹³C NMR data.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-I | Variable, influenced by iodine |

| Aromatic C-N | ~150 |

| Aromatic C-COOR | ~120-130 |

| Aromatic C-H | 110 - 140 |

| -OCH₃ | 50 - 60 |

| -N(CH₃)₂ | 40 - 50 |

| This table is predictive and not based on experimental data. |

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the dimethylamino protons and a nearby aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. The molecular formula of the compound is C₁₀H₁₂INO₂. sinfoochem.com HRMS can measure the mass with very high accuracy, which allows for the unambiguous determination of the elemental composition. This technique would confirm the presence of one iodine atom and the specific number of carbon, hydrogen, nitrogen, and oxygen atoms, distinguishing it from other compounds with the same nominal mass.

Spectroscopic Characterization and Structural Elucidation Studies

Spectroscopic and crystallographic methods are indispensable tools in chemical analysis, providing detailed information about the molecular structure, functional groups, and electronic properties of a compound. The application of these techniques to Methyl 2-(dimethylamino)-5-iodobenzoate would be essential for its complete characterization.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups. For this compound, one would expect to observe characteristic absorption bands for the various functional moieties.

A hypothetical IR spectrum would likely display the following key absorptions:

C=O Stretch: A strong absorption band, typically in the range of 1720-1700 cm⁻¹, corresponding to the carbonyl group of the methyl ester.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region, arising from the C-O single bonds of the ester group.

C-N Stretch: An absorption in the 1360-1250 cm⁻¹ range, indicative of the aromatic amine C-N bond.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-H Stretches: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.

C-I Stretch: A weak absorption, typically found in the far-infrared region (below 600 cm⁻¹), which can be difficult to observe with standard IR spectrometers.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds of the aromatic ring.

Hypothetical Spectroscopic Data Table (IR and Raman):

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ester) | 1720-1700 (Strong) | 1720-1700 (Weak) |

| Aromatic C=C | 1600-1450 (Multiple, Medium) | 1600-1580 (Strong) |

| C-N (Aromatic Amine) | 1360-1250 (Medium) | Variable |

| C-O (Ester) | 1300-1000 (Multiple, Strong) | Variable |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For this compound, the presence of the benzene ring substituted with both an electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-COOCH₃), as well as a halogen (Iodine), would lead to a complex UV-Vis spectrum. One would expect to observe π → π* transitions associated with the aromatic system. The presence of the dimethylamino group, a strong auxochrome, would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Hypothetical UV-Vis Data Table:

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* (Benzene Ring) | 250-350 |

The exact λmax values and molar absorptivity coefficients (ε) would depend on the solvent used due to solvatochromic effects.

A crystallographic study of this compound would provide definitive structural information, including:

The planarity of the benzene ring.

The bond lengths of the C-I, C-N, and C=O bonds.

The bond angles around the substituent groups.

The conformation of the dimethylamino and methyl ester groups relative to the aromatic ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Volume (ų) | ~1500-2000 |

Without experimental data, these values are purely speculative based on similarly sized molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For Methyl 2-(dimethylamino)-5-iodobenzoate, such studies would provide critical insights.

An analysis of the electronic structure would reveal the distribution of electron density within the molecule. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack, understanding the nature of chemical bonds, and calculating atomic charges. Without dedicated studies, a detailed electronic structure analysis remains speculative.

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and localization of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons in chemical reactions. The HOMO-LUMO energy gap is also a crucial parameter for determining molecular stability and reactivity. Currently, no published data exists for the HOMO-LUMO energies or their spatial distribution for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Modeling reaction mechanisms allows for a detailed, step-by-step understanding of how a chemical transformation occurs. This includes the identification of intermediates and, crucially, the characterization of transition states.

By mapping the potential energy surface of a reaction, computational chemists can generate an energy profile that illustrates the energy changes as reactants are converted into products. This profile highlights the activation energies required for the reaction to proceed, providing a quantitative measure of reaction feasibility. For any reaction involving this compound, such as its synthesis or subsequent functionalization, these energy profiles would be highly informative but are currently unavailable.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects, offering insights into how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. The influence of different solvents on the reactivity of this compound has not been computationally explored.

Conformation Analysis and Conformational Landscapes

A conformational analysis of this compound would identify the most stable three-dimensional structures. The rotation around the single bonds, particularly the C-N bond of the dimethylamino group and the C-C bond connecting the ester group to the aromatic ring, would be of primary interest. The resulting conformational landscape would depict the energy of the molecule as a function of these rotational angles. This information is fundamental for understanding its physical properties and biological activity, yet no such studies have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For aromatic compounds like this compound, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Theoretical approaches, such as those employing the Gauge-Including Atomic Orbital (GIAO) method at the Self-Consistent Field (SCF) level of theory, have been successfully used to calculate isotropic shielding values and predict proton NMR shielding increments for substituted benzenes. nih.govresearchgate.net These calculations map the magnetic shielding environment around the ring, accounting for the influence of electron-donating and electron-withdrawing groups. nih.gov

For this compound, the aromatic protons would be influenced by three distinct substituents: the electron-donating -N(CH₃)₂ group, the electron-withdrawing -COOCH₃ group, and the halogen -I group. The -N(CH₃)₂ group, being a strong electron-donating group through resonance, would be expected to increase electron density at the ortho and para positions, causing an upfield shift (lower ppm) for the protons at these positions relative to benzene (7.3 ppm). wisc.edu Conversely, the ester and iodo groups are electron-withdrawing and would deshield nearby protons, shifting them downfield (higher ppm).

Empirical models based on substituent chemical shift (SCS) additivity rules also provide a means to estimate proton chemical shifts. wisc.eduacs.org These models use established constants for various substituents at ortho, meta, and para positions to predict the final chemical shift.

Table 1: Predicted ¹H-NMR Chemical Shifts for Aromatic Protons of this compound based on Substituent Effects

| Proton Position | Influencing Substituents | Predicted Shift (ppm) | Rationale |

| H-3 | ortho to -N(CH₃)₂, meta to -I | ~6.8 - 7.2 | Shielded by strong donating -N(CH₃)₂ group, minor deshielding from -I. |

| H-4 | meta to -N(CH₃)₂, ortho to -I | ~7.5 - 7.9 | Deshielded by ortho -I, minor shielding from meta -N(CH₃)₂. |

| H-6 | para to -N(CH₃)₂, ortho to -COOCH₃ | ~7.8 - 8.2 | Strongly deshielded by ortho ester group, partially shielded by para -N(CH₃)₂. |

Note: The values in this table are estimations based on general principles of substituent effects on aromatic rings and are not derived from direct experimental data for the title compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer insight into the dynamic behavior of molecules and their interactions with their environment. While no specific MD studies on this compound are published, research on other aromatic esters and molecules provides a basis for predicting its intermolecular behavior. acs.orgnih.gov

Simulations on phthalate (B1215562) esters, for example, have shown that these molecules can adsorb onto surfaces like clays, adopting specific orientations to maximize favorable interactions. acs.org Similarly, this compound, with its polar ester and amino groups and its large, polarizable iodine atom, would be expected to engage in a variety of intermolecular forces, including dipole-dipole interactions and London dispersion forces.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Functional Groups | Significance |

| Dipole-Dipole | -COOCH₃, -N(CH₃)₂, C-I bond | Contribute to the ordering of molecules in a condensed phase and interaction with polar solvents. |

| London Dispersion | Entire molecule, especially the aromatic ring and iodine atom | Significant due to the large electron cloud of iodine and the aromatic system, promoting aggregation. |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of the ester, Nitrogen atom of the amino group | Can interact with hydrogen bond donors in the environment. |

Structure-Reactivity Relationship Studies

The relationship between the structure of a molecule and its chemical reactivity can be extensively explored using computational methods. For derivatives of benzoic acid and methyl benzoate (B1203000), computational studies have provided significant insights into their reactivity, particularly in metabolic and synthetic contexts.

Studies on the saponification (hydrolysis with a base) of substituted methyl benzoates have shown a clear correlation between the electronic nature of the substituents and the reaction rate. chegg.com Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide (B78521) and thus increasing the rate of saponification. chegg.com Conversely, electron-donating groups decrease the reaction rate. For this compound, the electron-withdrawing iodo and ester groups would be expected to enhance its reactivity towards nucleophiles, while the electron-donating dimethylamino group would counteract this effect to some degree.

Computational studies on the aminolysis of methyl benzoate have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, with the presence of a base catalyst significantly lowering the activation energy. nih.gov The electrostatic potential at the atoms of the ester group is a key determinant of reactivity. nih.gov

Furthermore, quantitative structure-metabolism relationship studies on substituted benzoic acids have used computed molecular properties to predict their metabolic fate, such as whether they undergo glucuronidation or glycine (B1666218) conjugation. nih.gov These models classify compounds based on their physicochemical properties, which can be calculated computationally. nih.gov Such an approach could theoretically be applied to this compound to predict its metabolic profile.

Table 3: Predicted Reactivity Trends for this compound

| Reaction Type | Key Structural Features | Predicted Reactivity |

| Nucleophilic Acyl Substitution | Ester group (-COOCH₃) | Moderately reactive; enhanced by the inductive effect of the iodo group, but diminished by the donating effect of the amino group. |

| Electrophilic Aromatic Substitution | Aromatic ring | The positions on the ring are activated or deactivated based on the directing effects of the three substituents. The strong activating -N(CH₃)₂ group would likely direct incoming electrophiles. |

| Reactions at the Iodine Site | Carbon-Iodine bond | Susceptible to reactions typical of aryl iodides, such as cross-coupling reactions (e.g., Suzuki, Heck). |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(dimethylamino)-5-iodobenzoate, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via esterification of 2-(dimethylamino)-5-iodobenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base can facilitate amide or ester bond formation in multi-step syntheses. Reaction optimization includes controlling solvent polarity (e.g., acetone or THF) and temperature (60–80°C) to minimize side reactions .

- Yield Considerations : Typical yields range from 65% to 75% under mild conditions, with purity verified via HPLC or NMR .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR identifies the dimethylamino group (δ ~2.8–3.2 ppm as a singlet) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) and iodine-substituted carbon (δ ~90–100 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the formula C₁₀H₁₁INO₂ (expected m/z ~304.0) .

- X-ray Crystallography : Resolves halogen bonding between iodine and electron-deficient moieties in solid-state structures .

Q. What are the key functional group reactivities of this compound?

- Iodine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/water at 80°C .

- Dimethylamino Group : Acts as an electron-donating group, directing electrophilic substitution to the para position relative to iodine. It can also undergo quaternization with alkyl halides .

- Ester : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH in aqueous ethanol) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence reaction selectivity in cross-coupling reactions?

- Mechanistic Insight : The dimethylamino group increases electron density at the ortho/para positions via resonance, enhancing oxidative addition rates in palladium-catalyzed couplings. Steric hindrance from the dimethyl group can reduce reactivity at the adjacent position, favoring substitutions at the iodine site. Computational studies (DFT) and kinetic isotope effects validate this selectivity .

- Experimental Validation : Compare reaction rates with analogs (e.g., 5-bromo or 5-chloro derivatives) under identical Pd-catalyzed conditions .

Q. What strategies mitigate competing side reactions during iodination or functionalization?

- Controlled Iodination : Use iodine monochloride (ICl) in acetic acid at 0°C to selectively substitute hydrogen at the 5-position without over-iodination. Monitor progress via TLC .

- Protection/Deprotection : Temporarily protect the dimethylamino group with Boc (tert-butyloxycarbonyl) to prevent unwanted alkylation during ester hydrolysis .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

- Biological Interactions : The dimethylamino group facilitates hydrogen bonding with enzyme active sites (e.g., kinases), while iodine participates in halogen bonding with aromatic residues (e.g., tyrosine). Surface plasmon resonance (SPR) assays quantify binding affinities (Kd values) .

- In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive bacteria. Anticancer potential is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?

- SAR Design : Synthesize derivatives with varied substituents (e.g., replacing iodine with Br, Cl, or CF₃) and compare biological activity. Use QSAR models to predict logP and bioavailability .

- Case Study : Methyl 2-(dimethylamino)-5-bromobenzoate showed 30% lower enzyme inhibition than the iodo analog, highlighting iodine’s critical role in target engagement .

Key Research Challenges

- Synthetic Scalability : Optimize iodination steps for gram-scale production without column chromatography .

- Toxicity Profiling : Assess in vivo toxicity using zebrafish models to bridge in vitro and preclinical data .

Future Directions

- Explore photodynamic therapy applications leveraging iodine’s heavy atom effect for singlet oxygen generation.

- Develop chiral analogs for enantioselective catalysis or targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.